2-Fluoropentylindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

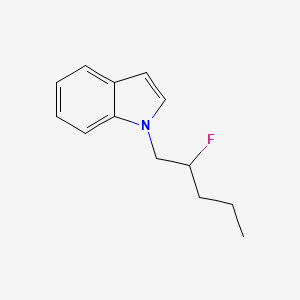

A wide variety of aminoalkylindole analogs are potent synthetic cannabinoids (CBs), including many of the JWH compounds. An alkyl chain of five carbons in length produces compounds with high affinity for both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors. 2-Fluoropentylindole is the base structure for various synthetic CBs that feature a fluorine atom at the two position of the pentyl chain. A range of structures can be added to this base via a ketone linkage at the three position of the indole. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.

Scientific Research Applications

Metabolism and Biochemical Analysis

- 2-Fluoropentylindole derivatives, like 5F-AB-PINACA, are metabolized in the human body, leading to the production of various metabolites. These metabolites are generated through biotransformations such as carboxamide hydrolysis, hydroxylation, ketone formation, carboxylation, and oxidative defluorination, producing compounds like 5-hydroxypentyl and pentanoic acid metabolites (Wohlfarth et al., 2015). Similar metabolic pathways are observed for other related synthetic cannabinoids (Wohlfarth et al., 2014).

Synthesis and Chemical Properties

- Efficient methods have been developed for synthesizing 2-fluoroindole derivatives, including 2-fluoropentylindole, using difluorocarbene. This process involves a formal [4+1] cyclization from ortho-vinylanilines, providing significant synthetic advantages and enabling the study of their fundamental properties and applications (Jianke Su et al., 2021).

- The development of 2-aroylindole derivatives has shown that these compounds exhibit high cytotoxicity against various human carcinoma cell lines and interfere with the mitotic spindle apparatus, destabilizing microtubules (Mahboobi et al., 2001).

Bioimaging and Sensing Applications

- Coumarin-based fluorogenic probes, which may include 2-fluoropentylindole structures, have been developed for selective and sensitive fluorescence detection of ions like Cu(2+), demonstrating their potential in biological applications and fluorescence microscopic imaging (H. Jung et al., 2009).

properties

Product Name |

2-Fluoropentylindole |

|---|---|

Molecular Formula |

C13H16FN |

Molecular Weight |

205.3 |

IUPAC Name |

1-(2-fluoropentyl)indole |

InChI |

InChI=1S/C13H16FN/c1-2-5-12(14)10-15-9-8-11-6-3-4-7-13(11)15/h3-4,6-9,12H,2,5,10H2,1H3 |

InChI Key |

SPWGOILFUYHPLW-UHFFFAOYSA-N |

SMILES |

CCCC(CN1C=CC2=CC=CC=C21)F |

Appearance |

Assay:≥95%A solution in methanol |

synonyms |

1-(2-fluoropentyl)-1H-indole |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.